molecular formula C10H18ClNO B598417 (S)-2-(1-Chloro-2-methyl-2-propanyl)-4-isopropyl-4,5-dihydrooxazole CAS No. 1199225-39-2

(S)-2-(1-Chloro-2-methyl-2-propanyl)-4-isopropyl-4,5-dihydrooxazole

Cat. No. B598417
CAS RN: 1199225-39-2
M. Wt: 203.71
InChI Key: KKZCAJJMWXCQPL-MRVPVSSYSA-N
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Description

(S)-2-(1-Chloro-2-methyl-2-propanyl)-4-isopropyl-4,5-dihydrooxazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 'Cloprostenol' and is a synthetic prostaglandin analogue that has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (S)-2-(1-Chloro-2-methyl-2-propanyl)-4-isopropyl-4,5-dihydrooxazole involves its binding to the prostaglandin F2α (PGF2α) receptor. This binding leads to the activation of the receptor and subsequent induction of luteolysis, which results in the termination of pregnancy in animals.
Biochemical and Physiological Effects:
(S)-2-(1-Chloro-2-methyl-2-propanyl)-4-isopropyl-4,5-dihydrooxazole has been found to have potent biochemical and physiological effects in animals. It has been shown to induce luteolysis and terminate pregnancy in animals. It has also been studied for its potential use in the treatment of various reproductive disorders in animals.

Advantages and Limitations for Lab Experiments

The advantages of using (S)-2-(1-Chloro-2-methyl-2-propanyl)-4-isopropyl-4,5-dihydrooxazole in lab experiments include its potent activity as a luteolytic agent, which makes it useful for inducing abortion in animals. Its mechanism of action is well understood, and it has been extensively studied for its biochemical and physiological effects in animals.
The limitations of using (S)-2-(1-Chloro-2-methyl-2-propanyl)-4-isopropyl-4,5-dihydrooxazole in lab experiments include its potential toxicity and adverse effects on animals. It should only be used under strict laboratory conditions, and its use should be carefully monitored to avoid any potential harm to animals.

Future Directions

There are several future directions for the study of (S)-2-(1-Chloro-2-methyl-2-propanyl)-4-isopropyl-4,5-dihydrooxazole. One potential direction is the development of new analogues with improved activity and reduced toxicity. Another potential direction is the study of its potential use in the treatment of various reproductive disorders in humans. Further research is also needed to better understand its mechanism of action and potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of (S)-2-(1-Chloro-2-methyl-2-propanyl)-4-isopropyl-4,5-dihydrooxazole involves the reaction of 2-methyl-2-propanol with thionyl chloride to form 2-chloro-2-methylpropane. This compound is then reacted with isopropylamine to form 2-(1-chloro-2-methyl-2-propanyl)amine. Finally, this compound is reacted with ethyl oxalyl chloride to form (S)-2-(1-Chloro-2-methyl-2-propanyl)-4-isopropyl-4,5-dihydrooxazole.

Scientific Research Applications

(S)-2-(1-Chloro-2-methyl-2-propanyl)-4-isopropyl-4,5-dihydrooxazole has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to have potent activity as a luteolytic agent, which makes it useful for inducing abortion in animals. It has also been studied for its potential use in the treatment of various reproductive disorders in animals.

properties

IUPAC Name

(4S)-2-(1-chloro-2-methylpropan-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c1-7(2)8-5-13-9(12-8)10(3,4)6-11/h7-8H,5-6H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZCAJJMWXCQPL-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C(C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C(C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729349
Record name (4S)-2-(1-Chloro-2-methylpropan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(1-Chloro-2-methyl-2-propanyl)-4-isopropyl-4,5-dihydrooxazole

CAS RN

1199225-39-2
Record name (4S)-2-(1-Chloro-2-methylpropan-2-yl)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1199225-39-2
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